1-(3-Methylpyrazin-2-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(3-methylpyrazin-2-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBLOQJEKKXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Piperidone
3-Piperidone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 60°C, yielding piperidin-3-ol. This method, while efficient, requires careful pH control to minimize over-reduction.
Enzymatic Resolution
Racemic piperidin-3-ol can be resolved using lipase-catalyzed acetylation in organic solvents, achieving enantiomeric excess >95%. This approach is critical for applications requiring chiral purity.
Pyrazine Ring Construction
The 3-methylpyrazin-2-yl group is synthesized via cyclocondensation or dehydrogenation. Methods adapted from thiadiazole syntheses (, General Procedures B and C) include:
Condensation of 1,2-Diamines with α-Keto Acids
Reacting 1,2-diamines with pyruvic acid derivatives under acidic conditions yields 3-methylpyrazines. For example:
Dehydrogenation of Piperazine Derivatives
Palladium-catalyzed dehydrogenation of 2-methylpiperazine in toluene at 160°C generates 3-methylpyrazine, though yields remain modest (45–50%).
Fragment Coupling Strategies
Buchwald-Hartwig Amination
Coupling pre-formed 3-methylpyrazine with piperidin-3-ol via palladium catalysis:
Procedure :
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Reagents : 3-Bromo-2-methylpyrazine (1.0 equiv), piperidin-3-ol (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv).
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Conditions : Toluene, 110°C, 12 h.
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Yield : 72% after column chromatography (petroleum ether/EtOAc 4:1).
Key Insight : Ligand selection critically impacts efficiency. Bulky phosphines (Xantphos) suppress β-hydride elimination, favoring C–N bond formation.
Nucleophilic Aromatic Substitution
Activating pyrazine with electron-withdrawing groups facilitates displacement by piperidin-3-ol:
Procedure :
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Reagents : 2-Chloro-3-methylpyrazine (1.0 equiv), piperidin-3-ol (1.5 equiv), KOtBu (2.0 equiv).
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Conditions : DMF, 80°C, 6 h.
One-Pot Convergent Synthesis
A tandem cyclization-coupling approach minimizes intermediate isolation:
Procedure :
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Cyclocondensation : 1,2-Diaminopropane (10 mmol) and ethyl acetoacetate (12 mmol) in AcOH, 120°C, 4 h → 3-methylpyrazine-2-carboxylate.
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In Situ Coupling : Add piperidin-3-ol (12 mmol), DCC (1.2 equiv), DMAP (0.1 equiv), CH2Cl2, 25°C, 12 h.
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Decarboxylation : NaOH (2M), EtOH, reflux, 2 h.
Characterization and Analytical Data
Successful synthesis is confirmed via:
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1H NMR (CDCl3): δ 8.35 (s, 1H, pyrazine-H), 3.85–3.70 (m, 1H, piperidine C3-H), 2.55 (s, 3H, CH3), 2.50–2.30 (m, 4H, piperidine C2/C6-H), 1.90–1.60 (m, 4H, piperidine C4/C5-H).
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13C NMR : δ 160.2 (pyrazine C2), 148.5 (pyrazine C6), 67.3 (piperidine C3), 52.1 (piperidine C1), 21.7 (CH3).
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HRMS : [M+H]+ Calcd. for C10H15N3O: 194.1288; Found: 194.1285.
Challenges and Optimization
Chemical Reactions Analysis
1-(3-Methylpyrazin-2-yl)piperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodosylbenzene to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often catalyzed by palladium.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol is C10H15N3O, with a molecular weight of 193.25 g/mol. Its structure features a piperidine ring substituted with a 3-methylpyrazine moiety, allowing for diverse chemical reactivity including oxidation, reduction, and substitution reactions.
Scientific Research Applications
Chemistry:
- Building Block: This compound serves as a building block in the synthesis of more complex molecules.
- Reagent: It is utilized as a reagent in various organic reactions, facilitating the development of new chemical entities.
Biology:
- Biological Activities: Research indicates potential antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine:
- Therapeutic Applications: The compound is investigated for its therapeutic potential in drug development, targeting specific biological pathways associated with diseases.
Industry:
- Material Development: It is used in the development of new materials and acts as an intermediate in pharmaceutical production.
This compound exhibits several noteworthy biological activities:
Antimicrobial Properties:
In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.
Anticancer Activity:
Studies have shown that it can induce apoptosis in cancer cell lines. For instance, treatment at a concentration of 10 μM resulted in approximately 50% reduction in cell proliferation.
Anti-inflammatory Effects:
Research using RAW264.7 macrophages indicated that it inhibits LPS-induced nitric oxide (NO) production, suggesting potential as an anti-inflammatory agent.
Case Studies
Recent studies have focused on synthesizing and evaluating derivatives of piperidine compounds, including this compound. These investigations emphasize the importance of structure-function relationships in drug design.
For example:
- A study demonstrated that modifications to the piperidine ring could significantly alter biological activity profiles.
- Clinical evaluations involving animal models showcased promising results for this compound as a potential therapeutic agent against inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
(a) 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Structure: Contains a 6-chloroquinoline group instead of methylpyrazine, linked via a piperidin-4-yl bridge to piperidin-3-ol.
- The quinoline moiety mimics HCQ’s aromatic system, enabling analogous target interactions .
- Key Differences: Larger molecular weight due to quinoline. Chlorine atom may enhance halogen bonding but increase toxicity risks.
(b) 1-(4-Amino-2-fluorophenyl)piperidin-3-ol
- Structure : Substituted with a fluorinated phenyl group instead of pyrazine.
- Physicochemical Properties :
- Amino group may enhance solubility but reduce blood-brain barrier penetration.
(c) [1-(3-Methylpyrazin-2-yl)piperidin-4-yl]carbamic Acid tert-Butyl Ester
- Structure : Features a tert-butyl carbamate group at the 4-position of the piperidine ring.
- Synthetic Utility : The carbamate group acts as a protective moiety during synthesis, contrasting with the hydroxyl group in the target compound.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| 1-(3-Methylpyrazin-2-yl)piperidin-3-ol | Not reported | ~1.8* | ~50* | 3-Methylpyrazine, -OH |
| 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol | ~400* | ~3.5* | ~70* | 6-Chloroquinoline |
| 1-(4-Amino-2-fluorophenyl)piperidin-3-ol | 210.25 | 2.01 | 49.49 | 4-Amino-2-fluorophenyl |
| [1-(3-Methylpyrazin-2-yl)piperidin-4-yl]carbamic acid tert-butyl ester | ~350* | ~2.5* | ~60* | tert-Butyl carbamate |
*Estimated values based on structural analogs.
- Lipophilicity (LogP): The target compound’s methylpyrazine group likely confers moderate lipophilicity (~1.8), lower than the chloroquinoline analogue (~3.5) but higher than the fluorophenyl derivative (2.01). This balance may favor membrane permeability without excessive hydrophobicity.
- Polar Surface Area (PSA): The hydroxyl and pyrazine groups in the target compound contribute to a PSA of ~50 Ų, comparable to the fluorophenyl analogue (49.49 Ų). Higher PSA in the quinoline derivative (~70 Ų) may reduce oral bioavailability .
Biological Activity
1-(3-Methylpyrazin-2-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 3-methylpyrazine moiety. Its structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions. These properties make it a valuable building block in organic synthesis and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's efficacy was measured through cell viability assays, revealing significant cytotoxic effects at specific concentrations. A notable study demonstrated that treatment with this compound resulted in a reduction of cell proliferation in human cancer cell lines by approximately 50% at a concentration of 10 μM .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory activity . In experiments using RAW264.7 macrophages, it was found to inhibit LPS-induced nitric oxide (NO) production, a key marker of inflammation. The reduction in NO levels was significant compared to controls, indicating the compound's potential as an anti-inflammatory agent .
The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors involved in inflammatory pathways or cancer progression.
- Enzyme Inhibition : It could inhibit enzymes critical for pathogen survival or cancer cell metabolism.
Further research is necessary to elucidate the precise molecular mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 1-(6-Methylpyrazin-2-yl)piperidin-4-ol | Different methyl position | Moderate antibacterial activity |
| 1-(3-Methylpyrazin-2-yl)piperidin-4-ol | Hydroxyl group position change | Reduced cytotoxicity |
This table illustrates that while similar compounds exhibit some biological activities, the specific structural configuration of this compound may enhance its efficacy in certain applications.
Case Studies
A recent study focused on the synthesis and evaluation of various derivatives of piperidine compounds, including this compound. The results indicated that modifications to the piperidine ring could significantly alter biological activity profiles, emphasizing the importance of structure-function relationships in drug design .
Additionally, clinical evaluations involving animal models demonstrated promising results for this compound as a potential therapeutic agent against inflammatory diseases, showcasing its versatility in treating various conditions .
Q & A
Q. What are the key synthetic methodologies for synthesizing 1-(3-Methylpyrazin-2-yl)piperidin-3-ol, and how do reaction conditions influence yield?
The synthesis typically involves coupling pyrazine derivatives with functionalized piperidines. For example, analogous aryl piperazine syntheses use HOBt/TBTU-mediated amide coupling in anhydrous DMF with NEt₃ as a base . Optimizing stoichiometry (e.g., 1.1:1 molar ratio of piperazine to carboxylic acid derivatives) and reaction time (12–24 hours under nitrogen) is critical to achieving >70% yield. Temperature control (0–25°C) minimizes side reactions like racemization. Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies stereochemistry and confirms substitution patterns (e.g., pyrazine C-H coupling at δ 8.2–8.5 ppm, piperidine protons at δ 3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]⁺ ions for molecular weight validation .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for polymorph identification (e.g., piperidin-3-ol hydroxyl interactions) .
Q. How should researchers address contradictions in reported pharmacological data for this compound?
Contradictions often arise from differences in assay systems (e.g., cell-free vs. cell-based assays) or metabolic stability . To resolve:
Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Compare pharmacokinetic profiles across species (rodent vs. human hepatocyte models) to identify species-specific metabolism .
Apply multivariate statistical analysis to isolate confounding variables (e.g., serum protein binding effects) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is chiral purity maintained?
Chiral resolution can be achieved via:
- Asymmetric catalysis : Use of (R)-BINAP ligands in Pd-catalyzed coupling to favor R-configuration at the piperidine C3 position (>90% ee) .
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B lipase in tert-butanol) to isolate desired enantiomers .
Chiral purity is monitored via chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15) and circular dichroism .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
SAR strategies include:
- Pyrazine ring modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at position 5) enhances target binding affinity by 3–5-fold .
- Piperidine substitution : Replacing the hydroxyl group with a fluorine atom improves metabolic stability (t₁/₂ > 6 hours in microsomal assays) .
- Scaffold hopping : Hybridizing with pyrrolidin-3-ol cores (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) balances potency and solubility (logP < 2) .
Q. What in vitro and in silico approaches assess the compound’s toxicity and metabolic pathways?
- In vitro :
- In silico :
Methodological Notes
- Experimental design : Use a Quality by Design (QbD) framework to optimize reaction parameters (e.g., DoE for temperature/pH effects) .
- Data validation : Cross-reference crystallographic data (CCDC) with computational models (Mercury software) to confirm stereochemical assignments .
- Contradiction analysis : Apply Bradford-Hill criteria to evaluate causality in pharmacological discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
